Phenazo
Overview
Description
Phenazo, also known as Phenazopyridine, is a medication used to relieve symptoms caused by irritation of the urinary tract such as pain, burning, and the feeling of needing to urinate urgently or often . It is not an antibiotic and will not cure the infection itself . In the U.S., this compound is available only with your doctor’s prescription .
Molecular Structure Analysis
This compound has the molecular formula C11H11N5 and a molar mass of 213.244 g·mol−1 . The exact structure can be visualized using specialized chemical structure visualization tools.
Mechanism of Action
Safety and Hazards
Phenazo should be used with caution. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition . It can cause headaches, upset stomach (especially when not taken with food), or dizziness . Long-term use of this compound can mask symptoms .
Properties
IUPAC Name |
4-[[4-[4-[(4-hydroxyphenyl)diazenyl]-3-nitrophenyl]-2-nitrophenyl]diazenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N6O6/c31-19-7-3-17(4-8-19)25-27-21-11-1-15(13-23(21)29(33)34)16-2-12-22(24(14-16)30(35)36)28-26-18-5-9-20(32)10-6-18/h1-14,31-32H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNGMRAUFODTLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=CC=C(C=C4)O)[N+](=O)[O-])[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70418653 | |
Record name | 3,3'-Dinitro-4,4'-bis(4-hydroxyphenylazo)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70418653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3687-26-1 | |
Record name | Phenol, 4,4′-[(3,3′-dinitro[1,1′-biphenyl]-4,4′-diyl)bis(azo)]bis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3687-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Dinitro-4,4'-bis(4-hydroxyphenylazo)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70418653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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